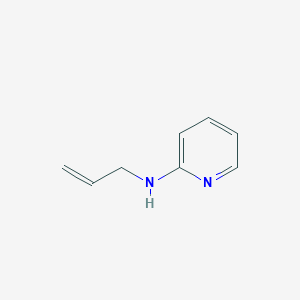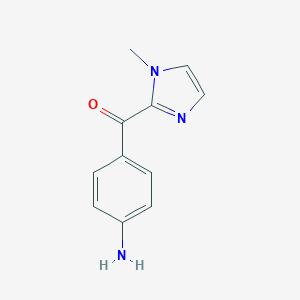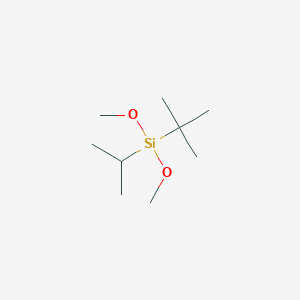
1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone, commonly known as tetrahydrobiopterin (BH4), is an essential cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. BH4 is synthesized endogenously in the body, but its deficiency can lead to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases.
Mecanismo De Acción
1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. This compound binds to the active site of these enzymes and facilitates their catalytic activity. This compound also stabilizes the enzyme-substrate complex and protects the enzyme from oxidative damage.
Biochemical and Physiological Effects
This compound deficiency can lead to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases. Phenylketonuria is a genetic disorder characterized by the inability to metabolize phenylalanine, which leads to its accumulation in the blood and brain, causing neurological damage. Hyperphenylalaninemia is a milder form of phenylketonuria, where the accumulation of phenylalanine is less severe. Cardiovascular diseases, including hypertension, atherosclerosis, and endothelial dysfunction, are also associated with this compound deficiency.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is a critical cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. This compound deficiency can lead to several diseases, making it an essential molecule for research. However, this compound is a relatively unstable molecule and can be difficult to work with. Additionally, this compound is expensive and not readily available, limiting its use in lab experiments.
Direcciones Futuras
1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone research has several future directions, including:
1. Understanding the role of this compound in cardiovascular diseases and developing this compound-based therapies for these diseases.
2. Investigating the role of this compound in neurological disorders and developing this compound-based therapies for these disorders.
3. Developing new methods for this compound synthesis and stabilization to make it more accessible for research.
4. Investigating the role of this compound in cancer and developing this compound-based therapies for cancer.
5. Developing new this compound analogs with improved stability and efficacy for therapeutic use.
Conclusion
In conclusion, this compound is an essential cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. This compound deficiency can lead to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases. This compound research has several future directions, including understanding its role in cardiovascular diseases and neurological disorders, developing new this compound-based therapies, and developing new this compound analogs with improved stability and efficacy.
Métodos De Síntesis
1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is synthesized endogenously in the body through a complex pathway involving several enzymes and cofactors. The first step of this compound synthesis is the conversion of GTP to dihydroneopterin triphosphate (H2NTP) by GTP cyclohydrolase I (GCH1). H2NTP is then converted to 7,8-dihydroneopterin triphosphate (H2NTP), which is further converted to 6-pyruvoyl tetrahydropterin (PTP) by 6-pyruvoyl tetrahydropterin synthase (PTPS). PTP is then converted to this compound by sepiapterin reductase (SPR).
Aplicaciones Científicas De Investigación
1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is an essential cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. The most well-known function of this compound is its role as a cofactor for phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine. This compound deficiency can lead to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases.
This compound is also a cofactor for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in cardiovascular health. This compound deficiency can lead to endothelial dysfunction and cardiovascular diseases.
This compound is also involved in the synthesis of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound deficiency can lead to neurotransmitter imbalances and neurological disorders.
Propiedades
Número CAS |
109868-91-9 |
|---|---|
Fórmula molecular |
C9H10N4O4 |
Peso molecular |
238.2 g/mol |
Nombre IUPAC |
1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone |
InChI |
InChI=1S/C9H10N4O4/c1-11-6-4(10-5(14)8(11)16)7(15)13(3)9(17)12(6)2/h1-3H3,(H,10,14) |
Clave InChI |
YWRFZIOFTLJXQH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)NC(=O)C1=O |
SMILES canónico |
CN1C2=C(C(=O)N(C(=O)N2C)C)NC(=O)C1=O |
Sinónimos |
2,4,6,7(1H,3H)-Pteridinetetrone, 5,8-dihydro-1,3,8-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



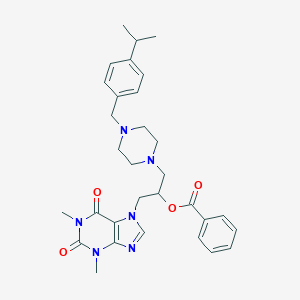

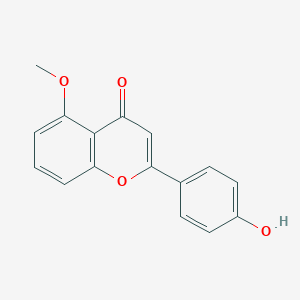

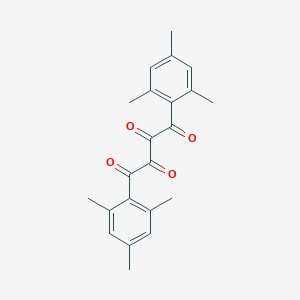



![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
